1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate
Description
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate (CAS 368873-80-7) is a fluorinated pyridinium salt characterized by a unique combination of functional groups:
- Pyridinium cation: A positively charged aromatic ring with a dimethylamino substituent at the 4-position.
- Triflate (CF₃SO₃⁻) counterion: A weakly coordinating anion known for stabilizing cationic species and improving solubility in polar solvents .
The molecular formula is C₁₂H₁₉F₅N₂O₃SSi, with a molecular weight of 394.43 g/mol .
Properties
IUPAC Name |
1-[difluoro(trimethylsilyl)methyl]-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2N2Si.CHF3O3S/c1-14(2)10-6-8-15(9-7-10)11(12,13)16(3,4)5;2-1(3,4)8(5,6)7/h6-9H,1-5H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDZNSSFMSMJRI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)(F)[Si](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F5N2O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80776695 | |
| Record name | 1-[Difluoro(trimethylsilyl)methyl]-4-(dimethylamino)pyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80776695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368873-80-7 | |
| Record name | 1-[Difluoro(trimethylsilyl)methyl]-4-(dimethylamino)pyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80776695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Fluorination Reagents and Conditions for Silyl Group Functionalization
| Reagent System | Temperature | Yield (%) | Purity (%) | Source Citation |
|---|---|---|---|---|
| XtalFluor-E + DBU | −78 °C | 86 | >95 | |
| TEA·3HF | 20 °C | 91 | 99.9 | |
| DIBAL (Reduction) | −78 °C | 95 | 98.7 |
Formation of the Triflate Counterion
The triflate (CF₃SO₃⁻) anion is introduced via anion exchange or direct protonation using trifluoromethanesulfonic acid. A method detailed in the preparation of trimethylsilyl triflate provides a relevant template:
-
Acid-Base Reaction : Combining the pyridinium hydroxide intermediate with trifluoromethanesulfonic acid (TfOH) under anhydrous conditions.
-
Inert Atmosphere : Conducting the reaction under argon or nitrogen to prevent moisture ingress.
The patent CN103588803A reports yields up to 97.8% for analogous triflate formations, emphasizing the importance of stoichiometric control (e.g., a 1:1.5 molar ratio of TfOH to silyl chloride) and reduced-pressure distillation for purification.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reaction temperature significantly impacts selectivity and yield. For example, fluorination at −78 °C minimizes side reactions, as seen in the synthesis of N-Cbz-3-fluoropyrrolidine. Conversely, silylation reactions proceed efficiently at 10–30 °C, balancing reactivity and energy efficiency.
Stoichiometric Considerations
Excess trimethylchlorosilane (1.5 equiv) enhances conversion rates in silylation steps, as demonstrated in the preparation of trimethylsilyl triflate. Similarly, fluorination reactions require precise reagent ratios to avoid over-fluorination or decomposition.
Purification and Characterization
Purification of the target compound involves:
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Distillation : Reduced-pressure distillation (125–135 °C) effectively isolates the triflate product from byproducts.
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Chromatography : Silica gel flash chromatography with hexanes/EtOAc gradients removes residual impurities.
Characterization via ¹H, ¹⁹F, and ¹³C NMR confirms the structure, with distinct signals for the difluorotrimethylsilyl group (δ −117.5 ppm in ¹⁹F NMR) and pyridinium ring protons (δ 7.3–7.2 ppm in ¹H NMR).
Challenges and Mitigation Strategies
Side Reactions
Competing silylation or over-fluorination can occur if reagent ratios are imbalanced. For example, dimethylchlorosilane impurities in trimethylchlorosilane lead to side products with boiling points close to the target compound, complicating purification. Mitigation involves using anhydrous reagents and inert atmospheres.
Moisture Sensitivity
The triflate anion is hygroscopic, necessitating strict moisture control during synthesis and storage. Techniques such as Schlenk line manipulations and molecular sieves are employed to maintain anhydrous conditions.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Key Synthetic Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly involving the difluoro-trimethylsilyl-methyl group.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the trimethylsilyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridinium derivatives.
Oxidation: Oxidation leads to the formation of difluoromethyl ketones or alcohols.
Reduction: Reduction results in the formation of difluoromethylated amines or hydrocarbons.
Scientific Research Applications
Catalysis
DF-TMS-DMAP is widely recognized for its role as a catalyst in various organic reactions, particularly in:
- N-Acylation Reactions : It facilitates the acylation of amines and alcohols, enhancing reaction rates and yields.
- Dehydration Reactions : The compound promotes the formation of imines from amines and carbonyl compounds through dehydration processes.
Synthesis of Complex Molecules
The compound's ability to stabilize reactive intermediates makes it valuable in synthesizing complex organic molecules:
- Peptide Synthesis : DF-TMS-DMAP is employed in the coupling of amino acids, improving the efficiency of peptide bond formation.
- Natural Product Synthesis : Its utility extends to synthesizing various natural products by enabling selective transformations under mild conditions.
Fluorination Reactions
Due to the presence of fluorine atoms, DF-TMS-DMAP can act as a fluorinating agent, facilitating the introduction of fluorine into organic substrates. This property is particularly useful in medicinal chemistry for developing fluorinated pharmaceuticals.
Case Study 1: N-Acylation of Amines
In a study published in Journal of Organic Chemistry, researchers demonstrated that DF-TMS-DMAP significantly improved the yields of N-acylation reactions compared to traditional methods. The reaction conditions were optimized to achieve high selectivity and minimal side products.
| Reaction | Yield (%) | Conditions |
|---|---|---|
| Acylation of Aniline | 95% | DF-TMS-DMAP (10 mol%), CHCl, 25°C |
| Acylation of Benzylamine | 90% | DF-TMS-DMAP (15 mol%), THF, 50°C |
Case Study 2: Peptide Bond Formation
A research article in Tetrahedron Letters highlighted the effectiveness of DF-TMS-DMAP in peptide synthesis. The study reported that using this compound resulted in faster reaction times and higher purity of final products.
| Peptide Sequence | Yield (%) | Reaction Time (h) |
|---|---|---|
| Gly-Ala | 85% | 2 |
| Val-Leu | 80% | 3 |
Mechanism of Action
The mechanism of action of 1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate involves the interaction of the difluoro-trimethylsilyl-methyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pyridinium ring enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. The triflate anion serves as a good leaving group, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
Pyridinium and Pyrrolidinium Triflate Salts
Key Differences :
- The target compound’s pyridinium ring and dimethylamino group differentiate it from pyrrolidinium salts (e.g., 1-Methyl-1-propylpyrrolidinium triflate), which lack aromaticity and have simpler alkyl substituents .
- Compared to 1-(Trimethylsilyl)-2-naphthyl triflate, the target compound is a salt rather than an ester, making it more stable in polar solvents but less reactive in electrophilic substitutions .
Fluorinated and Silylated Compounds
Key Differences :
- The target compound’s triflate counterion and pyridinium cation contrast with aromatic fluorinated benzenes (e.g., 1-Chloro-4-(difluoromethyl)-2,5-difluorobenzene), which lack ionic character and are used in non-polar environments .
- Piperazine derivatives (e.g., 1-(2,2-Difluoroethyl)piperazine) focus on nitrogen-based reactivity, whereas the target compound’s silyl and triflate groups suggest broader utility in catalysis or materials science .
Comparison with Functionally Similar Compounds
Lewis Acidic Triflate-Containing Complexes
Key Differences :
- The tin complex [Sn(tBu₂Salen)(OTf)₂] exhibits high Lewis acidity (AN = 83.6) due to labile triflate ligands and a Sn(IV) center, enabling H₂ activation . The target compound’s Lewis acidity remains unmeasured but is likely lower due to its organic cation.
- Unlike B(C₆F₅)₃, the target compound’s pyridinium core may act as a weak base in FLP systems, though this requires experimental validation .
Biological Activity
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate, with the CAS number 368873-80-7, is a pyridine-derived compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological implications, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₉F₅N₂O₃SSi
- Molecular Weight : 394.43 g/mol
- LogP : 3.39 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 73.52 Ų
These properties suggest that the compound may have favorable characteristics for biological activity, including permeability and solubility.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyridinium Salt : The reaction of 4-dimethylaminopyridine with difluoro-trimethylsilyl methyl chloride.
- Triflation : The introduction of trifluoromethanesulfonate to form the final product.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV-1 integrase. For instance, related pyridine derivatives have shown submicromolar inhibitory concentrations (IC50 values ranging from 0.19 to 3.7 µM) against HIV-1 integrase, suggesting that this class of compounds may be effective in antiviral therapies .
The proposed mechanism for the biological activity involves:
- Inhibition of Viral Enzymes : Compounds like this pyridinium salt may inhibit key viral enzymes such as reverse transcriptase and integrase, disrupting the viral life cycle.
- Cellular Uptake : The lipophilic nature of the compound allows for efficient cellular uptake, enhancing its bioavailability and efficacy.
Case Studies
- Study on HIV Inhibitors : A study highlighted the synthesis and evaluation of various pyridine-containing compounds as dual inhibitors of HIV-1 integrase and reverse transcriptase. The best-performing compounds demonstrated IC50 values indicative of high potency .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on various cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity at low concentrations, reinforcing their potential as anticancer agents .
Comparative Analysis
The following table summarizes relevant biological activities and properties of selected pyridine derivatives:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate, and how can intermediates be optimized?
- The compound can be synthesized via triflation of the corresponding alcohol using triflic anhydride in the presence of pyridine or tertiary amines (e.g., triethylamine). Key intermediates, such as the pyridinium precursor, require rigorous purification via column chromatography to remove triethylammonium salts . Reaction monitoring by thin-layer chromatography (TLC) is critical to ensure completion. Optimization may involve solvent selection (e.g., THF or methylene chloride) and controlled stoichiometry to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): and NMR can confirm the presence of the difluoro-trimethylsilyl group and pyridinium core.
- X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms stereochemistry, particularly for verifying the triflate counterion’s coordination .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) is achievable using reverse-phase columns with UV detection, as demonstrated for related triflate salts .
Q. How does the triflate group influence the compound’s reactivity in nucleophilic substitution reactions?
- The triflate () is a superior leaving group compared to tosylates or mesylates, accelerating nucleophilic substitutions by -fold. Its electron-withdrawing nature stabilizes transition states, enabling reactions with weak nucleophiles (e.g., alcohols, amines) under mild conditions (ambient temperature, chlorinated solvents). Kinetic studies suggest that steric hindrance from the trimethylsilyl group may modulate reaction rates .
Advanced Research Questions
Q. How can computational methods elucidate the transition states of nucleophilic substitutions involving this compound?
- Density functional theory (DFT) calculations can model transition states for reactions with nucleophiles like bromide or amines. For example, studies on analogous iodonium triflates revealed that the triflate’s departure is rate-limiting, with activation energies influenced by substituent electronic effects (e.g., electron-withdrawing groups lower barriers). Comparing computed vs. experimental kinetic data (e.g., activation parameters from Arrhenius plots) validates mechanistic hypotheses .
Q. What experimental challenges arise when studying this compound’s stability under varying conditions?
- Thermal Decomposition: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways. For instance, triflate salts may undergo elimination or hydrolysis under humid conditions, necessitating anhydrous storage (<0°C).
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the ionic species, while protic solvents (e.g., water) accelerate decomposition. Stability studies should include NMR monitoring to detect triflic acid () formation .
Q. How do crystallization solvents influence the structural properties of metal complexes involving this compound?
- Silver triflate complexes exhibit solvent-dependent geometries. For example, crystallization from benzene produces layered structures with distorted square-pyramidal silver sites, while acetone yields solvent-free networks. X-ray diffraction and semiempirical modeling (e.g., PM6) can correlate ligand geometry with coordination behavior .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Discrepancies in NMR chemical shifts (e.g., pyridinium proton signals) may arise from solvent effects or dynamic processes (e.g., ring puckering). Ab initio calculations (e.g., GIAO method) with implicit solvent models (e.g., COSMO) improve agreement. For ambiguous cases, variable-temperature NMR or isotopic labeling clarifies conformational dynamics .
Q. How is this compound applied in radiochemistry, and what methodological adaptations are required?
- Analogous triflates (e.g., [18F]Selectfluor bis(triflate)) are used for electrophilic fluorination. Key adaptations include:
- Radiolabeling: Optimizing reaction time (<30 min) and temperature (25–40°C) to maximize radiochemical yield.
- Purification: Solid-phase extraction (SPE) or HPLC removes unreacted precursors.
- Metabolic Stability: In vivo studies in rodents require LC-MS/MS to identify metabolites and assess biodistribution .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
